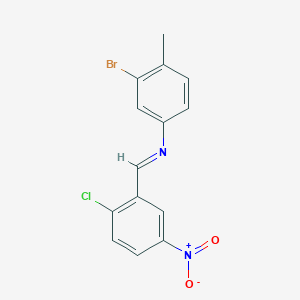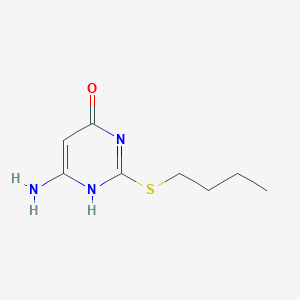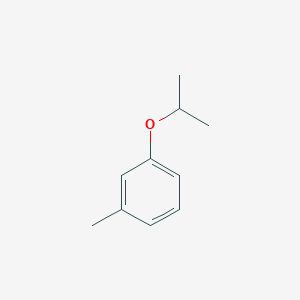
1-Methyl-3-(propan-2-yloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(propan-2-yloxy)benzene is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 . This compound is used extensively in scientific research and finds applications in diverse fields like pharmaceuticals, materials science, and organic synthesis.
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-(propan-2-yloxy)benzene consists of a benzene ring with a methyl group (CH3) and a propan-2-yloxy group (CH(CH3)CH2O-) attached to it . The exact 3D structure can be determined using computational methods or experimental techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
1-Methyl-3-(propan-2-yloxy)benzene has a predicted density of 0.9310 g/cm3 and a predicted boiling point of 196.5 °C . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Molecular Structure Analysis
Research by Jan et al. (2013) on a related compound, 3-(prop-2-yn-1-yloxy)phthalonitrile, involved studying the molecular structure, focusing on the coplanarity of atoms and interactions within the crystal structure. This research can provide insights into the structural aspects of 1-Methyl-3-(propan-2-yloxy)benzene, which may have implications for its properties and applications in scientific research (Jan et al., 2013).Spectroscopic Studies and Molecular Aggregation Matwijczuk et al. (2016) conducted spectroscopic studies on compounds similar to 1-Methyl-3-(propan-2-yloxy)benzene. They analyzed how different solvents affect molecular aggregation, which could be relevant for understanding the behavior of 1-Methyl-3-(propan-2-yloxy)benzene in various environments (Matwijczuk et al., 2016).
Computational Studies and Crystal Structures
Nycz et al. (2011) performed X-ray structures and computational studies on cathinones, providing valuable data on the geometry and electronic properties of similar molecular structures. This research could help in the computational modeling and understanding of 1-Methyl-3-(propan-2-yloxy)benzene (Nycz et al., 2011).Synthesis and Biological Evaluation A study by Batool et al. (2014) on the synthesis of (prop-2-ynyloxy)benzene derivatives, including biological evaluations such as antibacterial and antiurease activities, highlights potential applications in biomedicine for compounds structurally similar to 1-Methyl-3-(propan-2-yloxy)benzene (Batool et al., 2014).
Catalysis in Organic Synthesis
Alvarez et al. (2007) explored the use of vanadium complexes in the catalytic oxidation of isosafrol, an intermediate in drug synthesis. This could indicate potential catalytic applications for 1-Methyl-3-(propan-2-yloxy)benzene in similar chemical reactions (Alvarez et al., 2007).Electrochemical Properties and Applications
Research by Sakamoto et al. (2003) on the electrochemical properties of benzene derivatives with ferrocenyl groups can provide insights into the electrochemical behavior of 1-Methyl-3-(propan-2-yloxy)benzene, potentially leading to applications in electronic devices or sensors (Sakamoto et al., 2003).Chemical Synthesis and Optimization A study by Dong et al. (2017) on alkoxycarbonylation of alkenes, utilizing advanced catalyst systems, may provide a framework for understanding how 1-Methyl-3-(propan-2-yloxy)benzene could be synthesized or used in similar reactions (Dong et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
1-methyl-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLKLSRFTPNXMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499020 |
Source


|
| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(propan-2-yloxy)benzene | |
CAS RN |
19177-04-9 |
Source


|
| Record name | 1-Methyl-3-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
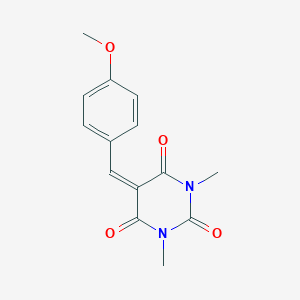
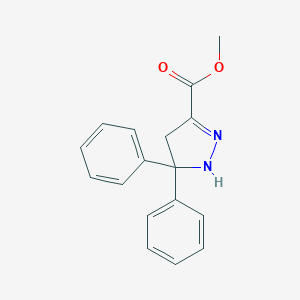
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
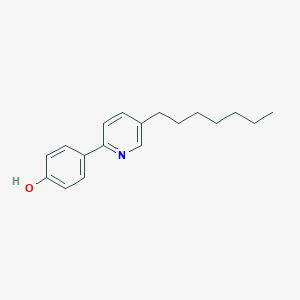

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
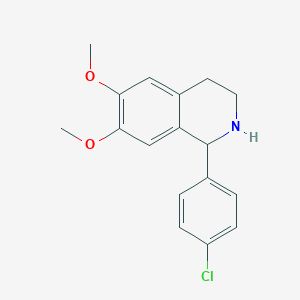
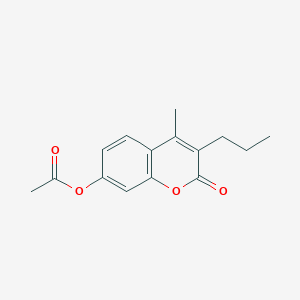
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
